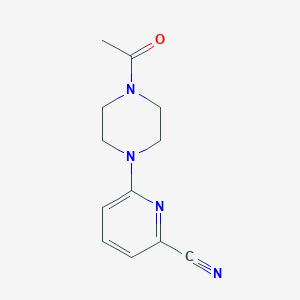

6-(4-Acetylpiperazin-1-yl)picolinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

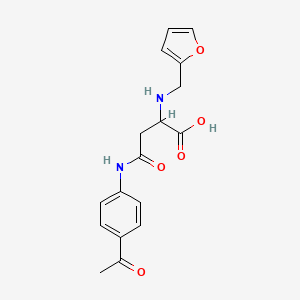

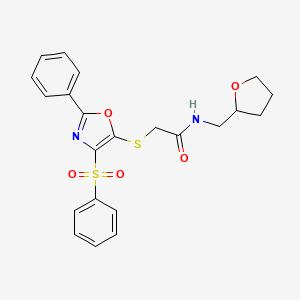

6-(4-Acetylpiperazin-1-yl)picolinonitrile is a chemical compound with the molecular formula C12H14N4O . The “6-(4-acetylpiperazin-1-yl)” part of the name indicates that a 4-acetylpiperazine group is attached to the sixth carbon atom .

Synthesis Analysis

The synthesis of compounds similar to 6-(4-Acetylpiperazin-1-yl)picolinonitrile has been reported in the literature. For instance, the synthesis of piperazinylquinoxaline derivatives involved structural modification and optimization based on previously identified compounds . Another study reported the synthesis of a compound via a one-step substitution reaction .Molecular Structure Analysis

The molecular structure of 6-(4-Acetylpiperazin-1-yl)picolinonitrile consists of a picolinonitrile core with a 4-acetylpiperazine group attached . The compound has a molecular weight of 230.26576 .科学的研究の応用

Anticancer Activity and Multikinase Inhibition : One significant application of related compounds involves their potential in anticancer therapy. For instance, a derivative identified as a potent multikinase inhibitor showed substantial broad-spectrum antiproliferative activity against various human cancer cell lines. Such compounds, through minor structural modifications, demonstrate significant inhibitory activity towards oncogenic kinases implicated in tumorigenesis and angiogenesis, highlighting their potential as promising candidates for developing potent anticancer chemotherapeutics (El-Damasy et al., 2016).

Glycosylation Enhancers : Another application lies in the field of synthetic chemistry, where derivatives of picolinonitrile have been used to enhance the glycosylation of partially protected N-acetylglucosamine derivatives. This application is crucial in the synthesis of complex carbohydrates and glycoconjugates, offering insights into improving reaction outcomes and efficiency (Crich & Dudkin, 2001).

Neuropharmacology : In neuropharmacology, related compounds have demonstrated selective inhibition of N-methyl-D-aspartate (NMDA)-type excitatory amino acid receptors, providing insights into developing treatments for neurological disorders. Such compounds show promise as potent NMDA receptor antagonists, potentially contributing to therapeutic strategies for epilepsy and other neurodegenerative diseases (Lehmann et al., 1988).

Tubulin Polymerization Inhibitors : Research has also identified compounds that inhibit tubulin polymerization, a crucial process in cell division, indicating potential applications in cancer therapy. These inhibitors disrupt microtubule formation, inducing cell cycle arrest and exhibiting antiproliferative activity against cancer cells, representing another avenue for anticancer drug development (Minegishi et al., 2015).

Antibacterial Agents : Additionally, compounds with the picolinonitrile moiety have been synthesized with potent antibacterial activity. Such research underscores the relevance of structural modifications in developing new antibacterial agents capable of addressing the challenge of antibiotic resistance (Chu, Fernandes, & Pernet, 1986).

Safety and Hazards

将来の方向性

The future directions for research on 6-(4-Acetylpiperazin-1-yl)picolinonitrile and similar compounds are promising. For instance, a novel imaging probe based on a similar structure could be applied as a valuable tool for management of anti-c-Met therapies in patients in the future . Additionally, piperazinylquinoxaline derivatives that showed potent PI3Kα inhibitory activity and cellular antiproliferative potency may be promising agents for potential applications in cancer treatment .

作用機序

Target of Action

The primary target of 6-(4-Acetylpiperazin-1-yl)picolinonitrile is the mesenchymal epithelial transition factor (c-Met) . This receptor is frequently overexpressed in numerous cancers and has served as a validated anticancer target .

Mode of Action

The compound interacts with its target, c-Met, by binding to it. This binding is believed to inhibit the activation of c-Met, thereby preventing the proliferation, motility, adhesion, and tumor cell invasion and metastasis that are typically induced by the activation of this receptor .

Biochemical Pathways

The compound affects the c-Met signaling pathway . By inhibiting the activation of c-Met, it disrupts the downstream effects of this pathway, which include cell proliferation, motility, adhesion, and invasion .

Pharmacokinetics

It is known that the compound shows high stability in vitro and in vivo, high targeting affinity, and favorable lipophilicity and brain transport coefficient . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is a reduction in the proliferation, motility, adhesion, and invasion of cancer cells. This is achieved by inhibiting the activation of c-Met, thereby disrupting the downstream effects of the c-Met signaling pathway .

特性

IUPAC Name |

6-(4-acetylpiperazin-1-yl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-10(17)15-5-7-16(8-6-15)12-4-2-3-11(9-13)14-12/h2-4H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGFWOMIRILBQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=CC(=N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Acetylpiperazin-1-yl)picolinonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2461322.png)

![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2461327.png)

![ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2461329.png)

![2-[(4-{[benzyl(ethyl)amino]sulfonyl}benzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2461330.png)

![2-(4-chloro-2-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2461332.png)